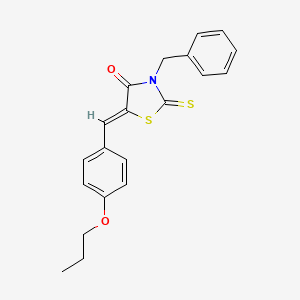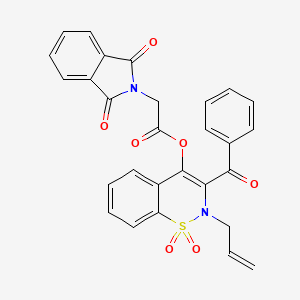
3-benzyl-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
Introduction "3-benzyl-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one" is a compound that falls within the category of thiazolidin-4-ones, a group known for a broad spectrum of biological activities. This specific compound is of interest due to its unique structure and potential applications.
Synthesis Analysis
- Zidar, Kladnik, and Kikelj (2009) described the synthesis of similar thiazolidin-4-ones using microwave-assisted synthesis, starting from 2-aminophenol and rhodanine or thiazolidine-2,4-dione derivatives (Zidar, Kladnik, & Kikelj, 2009).
- Popov-Pergal et al. (2010) synthesized derivatives of 5-substituted-2,4-thiazolidinedione, confirming their structures with spectroscopic techniques like IR, 1H NMR, and MS (Popov-Pergal et al., 2010).
Molecular Structure Analysis
- Delgado et al. (2005) analyzed the molecular structures of four thiazolidin-4-one compounds, revealing significant insights into their hydrogen-bonded dimers, chains of rings, and sheet structures (Delgado et al., 2005).
Chemical Reactions and Properties
- Bourahla et al. (2021) reported on the synthesis and testing of various thiazolidin-4-ones for their activity against protein kinases, indicating their potential use in treating neurological or oncological disorders (Bourahla et al., 2021).
Physical Properties Analysis
- The study by Kosma, Selzer, and Mereiter (2012) provides insights into the physical properties of a similar compound, highlighting its molecular structure and the interactions within its crystalline form (Kosma, Selzer, & Mereiter, 2012).
Chemical Properties Analysis
- In the research by Shelke et al. (2012), a series of thiazolidin-4-one derivatives were synthesized and evaluated for their anti-inflammatory and antimicrobial activities, providing valuable data on the chemical properties of such compounds (Shelke et al., 2012).
Propriétés
IUPAC Name |
(5Z)-3-benzyl-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S2/c1-2-12-23-17-10-8-15(9-11-17)13-18-19(22)21(20(24)25-18)14-16-6-4-3-5-7-16/h3-11,13H,2,12,14H2,1H3/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIBBJGKJOHINX-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-benzyl-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-methyl-1-piperazinyl)methyl]-1H-indole-2,3-dione](/img/structure/B4537992.png)
![7-[2-(1H-imidazol-4-yl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4537999.png)
![N-(2,3-dimethylphenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4538003.png)
![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4538006.png)
![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4538014.png)
![6-bromo-2-[(4-methoxybenzyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4538018.png)
![methyl 2-{3-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B4538019.png)
![1-[(4-bromophenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4538032.png)

![3-(difluoromethyl)-5-(ethylthio)-N-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B4538053.png)

![2-cyclohexyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4538065.png)

